N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of this nitro compound yields 4-(chlorodifluoromethoxy)aniline, which can be further reacted to form the target sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The process also involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, mixed acids for nitration, and hydrogen gas for reduction. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide
- 3-(difluoromethoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
Uniqueness
N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide is unique due to its specific combination of halogen atoms and the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO3S/c14-9-6-8(2-3-11(9)22-13(17)18)19-23(20,21)12-4-1-7(15)5-10(12)16/h1-6,13,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGNNGFORGLXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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